9-(4-Bromobenzylidene)-1-azafluorene
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Overview
Description
9-(4-Bromobenzylidene)-1-azafluorene is an organic compound that belongs to the class of azafluorenes This compound is characterized by the presence of a bromobenzylidene group attached to the azafluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Bromobenzylidene)-1-azafluorene typically involves the condensation reaction between 9-azafluorene and 4-bromobenzaldehyde. The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in an ethanol solvent under reflux conditions . The mixture is heated under reflux for a few hours to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 9-(4-Bromobenzylidene)-1-azafluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the azafluorene core or the benzylidene group.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki coupling, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azafluorenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
9-(4-Bromobenzylidene)-1-azafluorene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 9-(4-Bromobenzylidene)-1-azafluorene involves its interaction with specific molecular targets and pathways. The bromobenzylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The azafluorene core can interact with biological macromolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
- 9-(4-Bromobenzylidene)-9H-fluorene
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride
- 1-Benzenesulfonyl-3-(4-bromobenzylidene)-2-(2-bromophenyl)-2,3-dihydro-1H-quinolin-4-one (QC)
Comparison: Compared to these similar compounds, 9-(4-Bromobenzylidene)-1-azafluorene is unique due to its azafluorene core, which imparts distinct chemical properties and reactivity. The presence of the bromobenzylidene group further enhances its versatility in various chemical reactions and applications.
Properties
CAS No. |
110576-15-3 |
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Molecular Formula |
C19H12BrN |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
(9E)-9-[(4-bromophenyl)methylidene]indeno[2,1-b]pyridine |
InChI |
InChI=1S/C19H12BrN/c20-14-9-7-13(8-10-14)12-18-16-5-2-1-4-15(16)17-6-3-11-21-19(17)18/h1-12H/b18-12+ |
InChI Key |
PGAKVZRBPHFHKV-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=C(/C2=C/C4=CC=C(C=C4)Br)N=CC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)Br)N=CC=C3 |
Origin of Product |
United States |
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